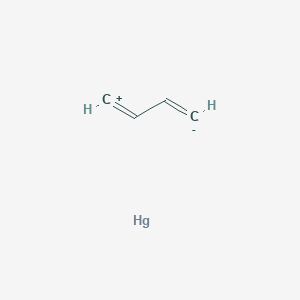

buta-1,3-diene;mercury

Description

Historical Trajectories in Organomercury Chemistry and Diene Reactivity Studies

The field of organomercury chemistry dates back to the 19th century, with early work establishing fundamental reaction pathways. nih.gov A key historical reaction is the direct mercuration of electron-rich aromatic compounds, first reported in 1898, where mercuric acetate (B1210297) reacts to form a carbon-mercury bond. wikipedia.org The reactivity of mercury(II) salts with alkenes also became a foundational topic, leading to the development of oxymercuration reactions, which proceed via organomercury intermediates. wikipedia.orgchemeurope.com These early studies established mercury's ability to interact with carbon-carbon double bonds, a principle that extends to conjugated dienes.

Early investigations into the reactivity of buta-1,3-diene often employed photochemical methods. Mercury photosensitization was a significant experimental technique used to study the unimolecular dissociation of buta-1,3-diene. berkeley.edu In these experiments, mercury atoms, excited by UV radiation, transfer energy to the diene molecule, inducing isomerization and decomposition, which helped researchers understand the fundamental reaction pathways of the excited molecule. berkeley.edu While not forming a stable ground-state compound, this process was crucial for probing the diene's energetic landscape. berkeley.edu The development of organometallic chemistry also provided general synthetic routes to organomercury compounds through methods like the reaction of mercury(II) halides with Grignard or organolithium reagents. chemeurope.com

Scope and Significance of Buta-1,3-diene;Mercury Research in Modern Chemistry

Contemporary research into the interactions between mercury and buta-1,3-diene systems has shifted towards catalysis and the synthesis of novel coordination compounds. Mercury(II) salts, particularly those with non-coordinating anions like trifluoromethanesulfonate (B1224126) (triflate), have been shown to be effective catalysts. For instance, mercuric triflate [Hg(OTf)₂] can catalyze the cycloisomerization of 1,3-dienes under mild conditions, leading to the formation of valuable carbocyclic and heterocyclic structures. researchgate.net This catalytic activity highlights the ability of the Hg²⁺ ion to bind to and activate the diene system for subsequent intramolecular reactions. researchgate.net

A significant area of modern research involves the synthesis and structural characterization of stable mercury complexes with functionalized butadiene derivatives. A notable example is the reaction of mercury(II) iodide (HgI₂) with the thioether-functionalized 2-azabutadiene ligand, (ⁱPrS)₂C=C(H)-N=CPh₂ (L), which forms the chelate compound [HgI₂(L)]. mdpi.com X-ray diffraction studies of this complex have provided precise data on its molecular structure, revealing a four-coordinated mercury center bonded to two iodide atoms and the sulfur and nitrogen atoms of the azabutadiene ligand. mdpi.com Such studies are crucial for understanding the nature of bonding around d¹⁰ metallic centers and the coordination chemistry of complex organic ligands. mdpi.com The detailed structural and spectroscopic data obtained from this research provides fundamental insights into the metal-ligand interactions.

Detailed findings from the structural analysis of the mercury complex with a functionalized azabutadiene ligand offer valuable data on its geometry and electronic properties.

Selected Bond Lengths and Angles for [HgI₂{(ⁱPrS)₂C=C(H)-N=CPh₂}] This table presents key structural parameters for the mercury(II) chelate complex, showing the distances between the central mercury atom and its coordinating atoms, as well as the angles between these bonds. mdpi.com

| Parameter | Value |

| Bond Lengths (Å) | |

| Hg–I (mean) | 2.667 |

| Hg–S | 2.689(2) |

| Hg–N | 2.496(7) |

| Bond Angles (°) | |

| I–Hg–I | 120.42 |

| S–Hg–N | 70.3 |

| I–Hg–S | 104.9, 107.6 |

| I–Hg–N | 100.9, 131.7 |

Data sourced from X-ray diffraction studies. mdpi.com

UV-Vis Spectral Data for [HgI₂{(ⁱPrS)₂C=C(H)-N=CPh₂}] This table summarizes the experimental ultraviolet-visible absorption bands for the mercury complex in a CH₂Cl₂ solution and their assignments based on theoretical calculations. mdpi.com

| Experimental λ (nm) | Molar Absorptivity (ε) | Assignment (Based on TD-DFT) |

| 231 | 62,000 | π–π* intra-ligand transition |

| 259 | 60,300 | π–π* intra-ligand transition |

| 373 | 43,800 | π–π* intra-ligand transition (localized on C=N-C=C) |

λ = wavelength. The assignments relate the observed electronic absorptions to specific molecular orbital transitions within the complex. mdpi.com

Structure

2D Structure

Properties

CAS No. |

12002-19-6 |

|---|---|

Molecular Formula |

C4H4Hg |

Molecular Weight |

252.67 g/mol |

IUPAC Name |

1-mercuracyclopenta-2,4-diene |

InChI |

InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |

InChI Key |

DMNGXBPFKNBWTD-UHFFFAOYSA-N |

SMILES |

C1=C[Hg]C=C1 |

Canonical SMILES |

C1=C[Hg]C=C1 |

Color/Form |

Colorless to brownish powder |

solubility |

SOL IN WATER, INSOL IN ALCOHOL |

Origin of Product |

United States |

Synthetic Methodologies for Organomercury Compounds Involving Buta 1,3 Diene and Its Derivatives

Electrophilic Mercuration Pathways for Conjugated Dienes

Electrophilic mercuration involves the direct reaction of a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) nitrate, with the π-system of buta-1,3-diene. This process is analogous to the well-established oxymercuration of simple alkenes but is complicated by the conjugated nature of the diene, which allows for the formation of multiple isomeric products.

Direct Addition of Mercury(II) Salts to Buta-1,3-diene

The reaction of buta-1,3-diene with mercury(II) salts in a nucleophilic solvent (solvomercuration) leads to the formation of organomercury adducts. The reaction is initiated by the electrophilic attack of the mercury(II) species on one of the double bonds of the diene. This results in the formation of a mercurinium ion intermediate, a three-membered ring containing the mercury atom. wikipedia.orgmasterorganicchemistry.com This intermediate is then opened by the nucleophilic attack of a solvent molecule.

In the case of conjugated dienes like buta-1,3-diene, the initial electrophilic attack can lead to either a 1,2- or a 1,4-addition product. In 1,2-addition, the mercury and the nucleophile add across one of the original double bonds. In 1,4-addition, the mercury atom adds to one terminus of the diene system (C1) and the nucleophile adds to the other terminus (C4), with a concurrent shift of the remaining double bond to the C2-C3 position.

The general reaction can be represented as follows:

CH₂=CH-CH=CH₂ + HgX₂ + NuH → XHg-CH₂-CH(Nu)-CH=CH₂ (1,2-adduct) + XHg-CH₂-CH=CH-CH₂-Nu (1,4-adduct)

Where HgX₂ is a mercury(II) salt (e.g., Hg(OAc)₂) and NuH is a nucleophilic solvent (e.g., H₂O, ROH).

Regioselective Synthesis of Butadiene-Derived Organomercury(II) Species

The regioselectivity of the mercuration of conjugated dienes, i.e., the ratio of 1,2- to 1,4-adducts, is a critical aspect of these synthetic methodologies. This selectivity is often dependent on the reaction conditions, particularly the temperature.

The formation of 1,2- and 1,4-addition products is governed by kinetic and thermodynamic control. The 1,2-adduct is typically the kinetically favored product, meaning it is formed faster, especially at lower temperatures. This is because the nucleophilic attack on the mercurinium ion intermediate is sterically more favorable at the carbon adjacent to the mercury-bearing carbon.

Conversely, the 1,4-adduct is generally the thermodynamically more stable product. chemistrysteps.com This increased stability is attributed to the resulting internal, more substituted double bond, which is energetically favored over the terminal double bond present in the 1,2-adduct. At higher temperatures, an equilibrium can be established between the 1,2- and 1,4-adducts, leading to a higher proportion of the more stable 1,4-isomer.

| Temperature | Favored Product | Rationale |

| Low | 1,2-Adduct | Kinetic Control (Faster reaction rate) |

| High | 1,4-Adduct | Thermodynamic Control (More stable product) |

This interactive table summarizes the influence of temperature on the regioselectivity of mercuration of conjugated dienes.

Stereochemical Control in Mercuration Reactions of Buta-1,3-diene Systems

The stereochemistry of the addition of mercury(II) salts to alkenes is typically anti, meaning the mercury and the nucleophile add to opposite faces of the double bond. masterorganicchemistry.comchemistrysteps.com This is a consequence of the reaction proceeding through a bridged mercurinium ion intermediate, which blocks one face of the alkene, forcing the nucleophile to attack from the opposite side.

In the context of buta-1,3-diene, the initial 1,2-addition is expected to proceed with anti-stereochemistry. However, the stereochemistry of the 1,4-adduct is more complex. If the 1,4-adduct is formed through a direct concerted mechanism, a specific stereochemical outcome would be expected. However, if it arises from the isomerization of the initially formed 1,2-adduct, the stereochemistry at the carbon bearing the nucleophile may be influenced by the mechanism of this rearrangement.

Transmetalation and Ligand Exchange Routes to Butadiene-Mercury Species

An alternative to direct mercuration is the use of transmetalation reactions, which involve the transfer of an organic group from a more electropositive metal to mercury. This approach offers a different level of control over the synthesis of butadiene-mercury compounds.

Synthesis from Preformed Organometallic Reagents and Mercury(II) Salts

This method involves the preparation of a butadienyl organometallic reagent, such as butadienyllithium or a butadienyl Grignard reagent, followed by its reaction with a mercury(II) halide. The general principle is the reaction of a carbanionic butadienyl species with an electrophilic mercury center.

For example, the reaction of a butadienyl Grignard reagent with mercury(II) chloride would be expected to yield a butadienylmercury chloride and potentially a bis(butadienyl)mercury compound, depending on the stoichiometry of the reactants.

CH₂=CH-CH=CH-MgBr + HgCl₂ → CH₂=CH-CH=CH-HgCl + MgBrCl

2 CH₂=CH-CH=CH-MgBr + HgCl₂ → (CH₂=CH-CH=CH)₂Hg + 2 MgBrCl

This approach can be advantageous for the synthesis of specific isomers, as the structure of the preformed butadienyl organometallic reagent can be controlled.

Interconversion Strategies for Butadiene-Mercury Adducts

Once a butadiene-mercury adduct is formed, it may be possible to interconvert it into other derivatives through ligand exchange reactions. libretexts.orgrsc.org In these reactions, a ligand attached to the mercury atom is replaced by another ligand. For instance, the halide in a butadienylmercury halide could potentially be exchanged for other anionic ligands by treatment with the appropriate salts.

The general form of a ligand exchange reaction is:

R-Hg-X + Y⁻ → R-Hg-Y + X⁻

Where R represents the butadienyl group, and X and Y are different ligands. The equilibrium of this reaction will be influenced by factors such as the relative nucleophilicity of X and Y, and the solubility of the resulting salts.

Preparation of Butadiene-Derived Ligands for Mercury Complexation

Design and Synthesis of Functionalized Diene Ligands

The strategic design of butadiene-derived ligands involves incorporating functional groups capable of coordinating with metal ions. A notable example is the synthesis of ligands based on a 1,4-disubstituted-2,3-diaza-1,3-butadiene backbone. In this design, pyridyl groups are attached at the 1 and 4 positions, acting as nitrogen donor sites for complexation with mercury.

These functionalized diene ligands are synthesized to explore how the position of the nitrogen atom on the pyridyl ring influences the final structure of the mercury coordination polymer. Specific examples of these ligands include:

4-bpdb : 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene

3-bpdb : 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene

2-bpdb : 1,4-bis(2-pyridyl)-2,3-diaza-1,3-butadiene rsc.orgresearchgate.net

The synthesis of these molecules provides a versatile platform for creating complex supramolecular structures with mercury(II) ions.

Ligand Precursors for Mercury(II) Coordination Polymer Formation

The functionalized diene ligands mentioned above serve as effective precursors for the formation of one-dimensional mercury(II) coordination polymers. chemmix.edu.pl By reacting these organic nitrogen-donor ligands with mercury(II) salts, such as mercury(II) thiocyanate or mercury(II) bromide, a series of new polymeric complexes can be prepared. rsc.orgresearchgate.net The synthesis is often carried out using thermal gradient methods in a branched tube, which facilitates the slow crystallization of the polymeric products. researchgate.net

The resulting coordination polymers exhibit different structural topologies depending on the specific ligand and mercury salt used. All the synthesized compounds have been structurally characterized using single-crystal X-ray diffraction to determine their precise molecular organization. rsc.orgresearchgate.net

| Ligand Precursor | Mercury(II) Salt | Resulting Coordination Polymer |

|---|---|---|

| 4-bpdb | Mercury(II) thiocyanate | [Hg(4-bpdb)(SCN)₂]n |

| 3-bpdb | Mercury(II) thiocyanate | [Hg(3-bpdb)(SCN)₂]n |

| 4-bpdb | Mercury(II) bromide | [Hg(4-bpdb)Br₂]n |

| 3-bpdb | Mercury(II) bromide | [Hg(3-bpdb)Br₂]n |

| 2-bpdb | Mercury(II) bromide | [Hg₂(2-bpdb)Br₄]n |

Data derived from research on mercury(II) coordination polymers. rsc.orgresearchgate.net

Catalytic Synthesis Applications Utilizing Mercury and Butadiene Reactants

While mercury compounds are highly reactive towards unsaturated organic molecules, their application in catalytic processes involving dienes is limited compared to other transition metals. Their primary role is often as a stoichiometric reagent in specific transformations rather than as a true catalyst.

Mercury-Mediated Transformations in Organic Synthesis

A primary example of a mercury-mediated transformation involving unsaturated systems is the oxymercuration reaction. wikipedia.org This reaction involves the addition of a mercury(II) salt, typically mercury(II) acetate (Hg(OAc)₂), and a nucleophilic solvent (such as water or an alcohol) across a double bond. masterorganicchemistry.comchemistrysteps.com

When applied to a conjugated diene like buta-1,3-diene, the reaction is more complex than with simple alkenes. The mechanism proceeds through the formation of a cyclic mercurinium ion intermediate. This intermediate has a positive charge shared between the mercury atom and the adjacent carbons. chemistrysteps.com The subsequent nucleophilic attack can occur at two different positions, leading to two potential products:

1,2-Addition Product : The nucleophile attacks at the C2 position of the original diene.

1,4-Addition Product : The nucleophile attacks at the C4 position, which is possible due to the resonance-stabilized allylic nature of the intermediate. masterorganicchemistry.com

The resulting organomercury compounds can then be treated with a reducing agent, such as sodium borohydride (NaBH₄), in a demercuration step to replace the mercury group with a hydrogen atom, yielding an unsaturated alcohol or ether. masterorganicchemistry.com This two-step process, known as oxymercuration-demercuration, effectively achieves the Markovnikov addition of water or an alcohol across one of the double bonds without the carbocation rearrangements that can occur in acid-catalyzed hydration. chemistrysteps.com

Exploration of Mercury Compounds as Promoters in Diene Chemistry

The use of mercury compounds as catalytic promoters for mainstream diene chemistry, such as polymerization or telomerization, is not a widely documented or utilized strategy in modern organic synthesis. The field of stereospecific diene polymerization has been historically and is currently dominated by catalysts based on other transition metals, including titanium, cobalt, nickel, and lanthanides. researchgate.netnih.gov These alternative catalytic systems offer high activity and stereospecificity for producing various forms of polybutadiene (e.g., cis-1,4; trans-1,4; 1,2). researchgate.net

Research into the polymerization of 1,3-butadiene (B125203) has focused extensively on these more conventional catalysts, with numerous systems developed to control the microstructure of the resulting polymer. researchgate.netnih.gov While mercury(II) salts readily undergo stoichiometric addition reactions with dienes as seen in oxymercuration, their ability to act as a promoter or catalyst to facilitate repeated diene insertion or functionalization in a catalytic cycle is not a prominent feature in the scientific literature. The high toxicity of organomercury compounds also limits their appeal for developing new catalytic applications.

Mechanistic Investigations of Mercury Buta 1,3 Diene Reactions

Elucidation of Electrophilic Addition Mechanisms to Conjugated Dienes by Mercury(II) Reagents

The addition of mercury(II) reagents to conjugated dienes like buta-1,3-diene is a classic example of electrophilic addition. These reactions can lead to a mixture of 1,2- and 1,4-addition products, with the specific outcome often depending on the reaction conditions. thieme-connect.delibretexts.org

Formation and Reactivity of Mercurinium Ion Intermediates

A key step in the electrophilic addition of mercury(II) to an alkene or diene is the formation of a cyclic intermediate known as a mercurinium ion. numberanalytics.commasterorganicchemistry.com In this three-membered ring structure, the mercury atom is bonded to two carbon atoms of the double bond. numberanalytics.commsu.edu The formation of the mercurinium ion proceeds via the attack of the nucleophilic double bond on the mercury(II) species, leading to a π-complex that collapses into the cyclic ion. numberanalytics.com

This mercurinium ion is a highly reactive intermediate, susceptible to attack by nucleophiles. numberanalytics.com The positive charge in the mercurinium ion derived from an unsymmetrical alkene is not equally distributed. Resonance structures show that a partial positive charge resides on the more substituted carbon atom, making it more susceptible to nucleophilic attack. wikipedia.org This explains the Markovnikov regioselectivity observed in these reactions, where the nucleophile adds to the more substituted carbon. masterorganicchemistry.comwikipedia.org In the case of conjugated dienes, the initial electrophilic attack by the mercury(II) ion generates a resonance-stabilized allylic carbocation, which contributes to the formation of both 1,2- and 1,4-addition products. libretexts.orgquora.com

Kinetic and Thermodynamic Aspects Governing Reaction Outcomes

The ratio of 1,2- and 1,4-addition products in the reaction of conjugated dienes is often governed by whether the reaction is under kinetic or thermodynamic control. openstax.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. masterorganicchemistry.comlibretexts.org The 1,2-addition product often predominates under these conditions because it involves a lower activation energy barrier. libretexts.orgmasterorganicchemistry.com For example, the addition of HBr to 1,3-butadiene (B125203) at 0°C yields a majority of the 1,2-adduct. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. masterorganicchemistry.comlibretexts.org Under these conditions, the most stable product is favored. The 1,4-addition product is generally more thermodynamically stable due to the greater substitution around the resulting double bond. masterorganicchemistry.com Consequently, at elevated temperatures, the 1,4-adduct is the major product. For instance, the reaction of HBr with 1,3-butadiene at 40°C results in a majority of the 1,4-adduct. libretexts.org

Product Distribution in the Addition of HBr to 1,3-Butadiene:

| Temperature | 1,2-Adduct | 1,4-Adduct | Control |

| 0°C | 71% | 29% | Kinetic |

| 40°C | 15% | 85% | Thermodynamic |

This table is based on data for the analogous reaction of HBr with 1,3-butadiene, illustrating the principle of kinetic versus thermodynamic control. libretexts.org

Reaction Dynamics and Transition State Analysis of Butadiene-Mercury Systems

The study of reaction dynamics provides a deeper understanding of the transformation from reactants to products by examining the bottlenecks in the system's phase space, known as transition states. aps.org For reactions involving buta-1,3-diene, theoretical calculations and experimental studies have been employed to analyze the potential energy surfaces and identify key intermediates and transition states. rsc.orgresearchgate.net

While specific studies on the transition state analysis of the direct buta-1,3-diene-mercury system are not extensively detailed in the provided results, the principles can be inferred from related systems. For instance, in the reaction of sulfur atoms with 1,3-butadiene, crossed-beam imaging and ab initio methods have been used to explore the reaction dynamics, highlighting the formation of complex products through intersystem crossing. rsc.org Similarly, the photochemistry of 1,3-butadiene involves complex isomerization and dissociation dynamics that are expected to proceed through various transition states. berkeley.edu

Photochemical Pathways Sensitized by Mercury in Butadiene Derivatives

Mercury atoms in their excited triplet state (Hg(³P₁)) can act as photosensitizers, initiating chemical reactions in other molecules by transferring their electronic energy. researchgate.netcaltech.edu This process is particularly relevant for compounds like buta-1,3-diene, which may not efficiently undergo certain transformations through direct irradiation. caltech.edu

Mercury-Sensitized Isomerization Processes

Mercury-sensitized photolysis has been shown to induce the isomerization of dienes. cdnsciencepub.comcdnsciencepub.com For example, the mercury-sensitized isomerization of gas-phase 1,3-dienes can lead to the formation of cyclopropane (B1198618) derivatives. cdnsciencepub.com In the case of perfluoro-1,3-butadiene, mercury sensitization leads to its isomerization to perfluorocyclobutene. cdnsciencepub.com These reactions proceed through the formation of an excited diene molecule, which can then rearrange to form the isomeric product. cdnsciencepub.com The mechanism often involves the formation of a diradical intermediate with a cyclopropane-like structure. cdnsciencepub.com

Radical and Ionic Mechanisms in Photolytic Transformations

The photolysis of buta-1,3-diene, whether through direct irradiation or sensitization, can proceed through both radical and ionic pathways. Mercury-sensitized reactions, in particular, often involve radical intermediates. researchgate.net The reaction of buta-1,3-diene with excited mercury atoms can produce hydrogen, an acetylenic compound, dimers, and polymers. researchgate.net The formation of these products is consistent with a mechanism involving an excited butadiene molecule that can either be quenched, react with another butadiene molecule, or decompose. researchgate.net

In the presence of hydrogen, the mercury-sensitized reaction leads to hydrogenation products like butane (B89635) and butene, which is indicative of a free radical mechanism involving hydrogen atoms. researchgate.net Furthermore, the reductive demercuration step in oxymercuration-demercuration reactions is known to proceed through a radical mechanism, where an organomercury intermediate is reduced by sodium borohydride. acs.org This process involves the formation of a carbon radical which then abstracts a hydrogen atom. acs.org

Gas-phase studies of 1,3-butadiene dissociation have identified radical channels, such as the formation of methyl and propargyl radicals (CH₃ + C₃H₃), as dominant pathways. berkeley.edu This radical formation is proposed to occur after isomerization to 1,2-butadiene. berkeley.edu

Coordination Chemistry and Supramolecular Assemblies of Mercury with Butadiene Derived Ligands

Structural Characterization of Mercury(II) Complexes with Butadiene Ligands

Detailed structural characterization of mercury(II) complexes with the parent buta-1,3-diene ligand remains elusive in the solid state. The interaction of Hg(II) salts with simple dienes often leads to organomercury compounds through reactions like oxymercuration, where a covalent Hg-C σ-bond is formed rather than a π-coordination complex libretexts.orgwikipedia.org.

However, the coordination chemistry is more developed when buta-1,3-diene is functionalized with donor groups, which then interact with the mercury center. These derivatives provide insight into potential coordination motifs.

In the absence of bridging functionalities or under specific stoichiometric conditions, monomeric or discrete oligomeric mercury(II) complexes can be formed. For instance, with bulky ligands that sterically hinder the formation of extended networks, monomeric species with a linear or distorted tetrahedral geometry around the mercury center are common mdpi.com. While no simple monomeric Hg(II)-butadiene π-complex has been structurally characterized, it is conceivable that such a species in solution would involve the diene's π-system interacting with the Lewis acidic Hg(II) center. In practice, ligands incorporating the butadiene backbone are often part of a larger chelating system, leading to stable monomeric units. For example, a ligand with two donor atoms connected by a butadiene-like spacer could form a chelate ring with a single mercury ion nih.gov.

Functionalized butadiene ligands, especially those with donor atoms at the 1- and 4-positions, are excellent candidates for acting as bridging or chelating ligands.

Chelating Mode: A ligand containing a butadiene backbone with two donor atoms positioned to bind to the same metal center will act as a chelating ligand. This is often seen in Schiff base ligands derived from diamines and aldehydes, where the N,N'-bidentate nature of the ligand dictates a chelating interaction with the mercury(II) ion, resulting in a distorted tetrahedral geometry nih.gov.

Bridging Mode: When the donor groups on the butadiene-derived ligand are oriented outwards, they can bridge two different mercury centers. This is a fundamental interaction for the formation of coordination polymers researchgate.netjhu.edu. Ligands such as 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene explicitly demonstrate this behavior, where the pyridyl nitrogen atoms coordinate to separate mercury ions, propagating an extended structure researchgate.net. In these cases, the butadiene moiety acts as a spacer, influencing the distance and orientation between the metallic nodes.

Supramolecular Architectures of Mercury(II) Coordination Polymers with Butadiene-Derived Ligands

The ability of mercury(II) to adopt various coordination geometries, combined with the structural versatility of butadiene-derived linker molecules, allows for the construction of diverse and intricate supramolecular architectures.

The formation of mercury(II) coordination polymers is a self-assembly process governed by the coordination preferences of the metal ion and the geometric and electronic properties of the organic ligand thieme-connect.de. The linear or T-shaped coordination tendencies of Hg(II), along with weaker Hg···X (where X is a halide, oxygen, or other heteroatom) secondary interactions, play a crucial role in directing the final structure rsc.orgrsc.org.

In the case of complexes with ligands like 1,4-bis(pyridyl)-2,3-diaza-1,3-butadiene, the primary directing interaction is the coordination bond between the pyridyl nitrogen and the mercury(II) center. The flexibility or rigidity of the diene linker is a key factor; flexible ligands can adapt to different coordination environments, while rigid ligands can lead to more predictable and controlled crystal growth nucleos.com. The choice of anions (e.g., SCN⁻, Br⁻) is also critical, as they can either act as terminal ligands or participate in bridging, thereby influencing the dimensionality of the final network researchgate.net.

The use of bifunctional butadiene-derived ligands has led to the synthesis of one-dimensional (1D) mercury(II) coordination polymers. For example, the reaction of Hg(SCN)₂ or HgBr₂ with isomers of 1,4-bis(pyridyl)-2,3-diaza-1,3-butadiene (bpdb) yields 1D zigzag chains researchgate.netkashanu.ac.ir.

In the structure of [Hg(4-bpdb)(SCN)₂]n, the mercury atoms are tetrahedrally coordinated by two sulfur atoms from thiocyanate anions and two nitrogen atoms from two different 4-bpdb ligands. Each 4-bpdb ligand bridges two mercury centers, creating an infinite 1D chain researchgate.netkashanu.ac.ir. Similarly, [Hg(3-bpdb)Br₂]n forms a 1D zigzag chain where the mercury atoms are bridged by the 3-bpdb ligands researchgate.net. The specific isomer of the pyridyl-diaza-butadiene ligand influences the resulting supramolecular assembly due to the different orientation of the nitrogen donors nucleos.com.

| Compound | Ligand | Mercury Coordination Geometry | Dimensionality | Topology |

|---|---|---|---|---|

| [Hg(4-bpdb)(SCN)₂]n | 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | Distorted Tetrahedral | 1D | Zigzag Chain |

| [Hg(3-bpdb)(SCN)₂]n | 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene | Distorted Tetrahedral | 1D | Zigzag Chain |

| [Hg(4-bpdb)Br₂]n | 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | Distorted Tetrahedral | 1D | Zigzag Chain |

| [Hg(3-bpdb)Br₂]n | 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene | Distorted Tetrahedral | 1D | Zigzag Chain |

Analysis of Metal-Ligand Bonding in Butadiene-Mercury Adducts

The interaction would likely be dominated by σ-donation from the filled π-orbitals of the buta-1,3-diene ligand to the vacant orbitals of the mercury(II) ion. The highest occupied molecular orbital (HOMO) of butadiene (the ψ₂ orbital) is expected to be the primary donor to the empty 6s and 6p orbitals of Hg(II) lkouniv.ac.in.

The possibility of π-back-donation from the filled 5d orbitals of mercury to the lowest unoccupied molecular orbital (LUMO) of butadiene (the ψ₃* orbital) is less certain. Mercury(II), with its d¹⁰ electron configuration, has filled d-orbitals that are relatively low in energy, which might limit their ability to participate effectively in back-bonding compared to other transition metals. This would suggest that the Hg-(diene) interaction is primarily electrostatic and dative in nature, with the diene acting as a Lewis base and the mercury(II) ion as a Lewis acid.

Spectroscopic techniques could provide indirect evidence for this type of bonding. In ¹³C NMR spectroscopy, the coordination of a diene to a metal center typically causes a significant upfield or downfield shift of the olefinic carbon signals, reflecting the change in the electronic environment nih.gov. For a potential Hg-butadiene complex, one would expect shifts in the ¹³C and ¹H NMR spectra of the diene upon coordination. Furthermore, changes in the C=C stretching frequencies in the infrared or Raman spectra could indicate the extent of π-back-donation; a decrease in frequency would suggest a weakening of the C=C bonds due to the population of antibonding orbitals researchgate.netrsc.org. However, without experimental data for a simple buta-1,3-diene-mercury complex, these remain theoretical considerations.

Nature of C-Hg and Hg-Heteroatom Bonds

The bond between a carbon atom and a mercury atom (C-Hg) is a cornerstone of organomercury chemistry. This bond is predominantly covalent with low polarity, which contributes to the stability of many organomercury compounds in the presence of air and water. wikipedia.orgchemeurope.com Generally, organomercury compounds feature mercury in the +2 oxidation state (Hg(II)) and adopt a linear geometry, although distortions can occur due to steric or electronic effects within the ligand. wikipedia.orglibretexts.orgcore.ac.uk

The standard length of a single C-Hg bond can vary, but serves as a benchmark for understanding interactions in more complex systems. core.ac.uk For instance, in simple dialkyl mercury compounds, the C-Hg-C unit is typically linear. libretexts.org However, when the organic ligand contains electronegative substituents, the C-Hg bond length can be elongated. core.ac.uk In the context of butadiene-derived ligands, the mercury atom can bind to the carbon backbone, forming a stable σ-bond. The strength and length of this bond are influenced by the hybridization of the carbon atom and the electronic environment created by the rest of the diene system.

| Bond Type | Typical Bond Length (Å) | Coordination Number of Hg | Associated Geometry |

| Hg-C | 2.06 - 2.15 | 2 | Linear |

| Hg-S | 2.34 | 2 | Linear |

| Hg-S | 2.44 | 3 | Trigonal Planar |

| Hg-S | 2.54 | 4 | Tetrahedral |

| Hg-N | ~2.77 - 3.15 | Variable | Variable |

This table presents typical bond lengths and associated geometries for common bonds in organomercury complexes. Data synthesized from multiple sources. core.ac.ukmdpi.comresearchgate.net

Influence of Ligand Design on Coordination Geometry

The introduction of bulky substituents on the ligand can sterically hinder the approach of other ligands or solvent molecules, often leading to lower coordination numbers. researchgate.net Conversely, carefully placed donor atoms can lead to chelation, where the ligand binds to the mercury center through multiple atoms, resulting in more stable, cyclic structures. The "bite angle" of a chelating ligand, for instance, can cause significant distortion from idealized geometries like tetrahedral. nih.gov

A series of mercury(II) coordination polymers synthesized with 1,4-bis(pyridyl)-2,3-diaza-1,3-butadiene ligands demonstrates how subtle changes in the ligand structure influence the final architecture. researchgate.net By altering the position of the nitrogen atom on the terminal pyridyl rings (e.g., 4-pyridyl vs. 3-pyridyl vs. 2-pyridyl), different polymeric chains and network structures are formed. This highlights the principle that the organic ligand's structure acts as a blueprint for the inorganic coordination sphere. rsc.orgresearchgate.net

Furthermore, non-covalent interactions, such as π-π stacking between aromatic rings within the ligands, can play a decisive role in the crystal packing and the formation of supramolecular structures. rsc.org These interactions can influence the coordination geometry around the mercury ion, sometimes leading to unusual arrangements like a pseudo-square planar geometry. rsc.org The interplay between the strong, direct C-Hg and Hg-heteroatom bonds and these weaker, secondary interactions governs the intricate and diverse structures observed in the coordination chemistry of mercury with butadiene-derived ligands.

| Ligand Feature | Effect on Coordination Geometry | Example Outcome |

| Steric Bulk | Limits access to Hg center, lowers coordination number. | Formation of discrete, non-polymeric structures. researchgate.net |

| Donor Atom Position | Enables chelation, creates specific "bite angles". | Distortion from ideal tetrahedral to disphenoidal geometry. nih.gov |

| Isomeric Structure (e.g., 2-, 3-, or 4-pyridyl) | Changes the directionality of coordination vectors. | Formation of different 1D polymeric chains (e.g., zigzag vs. linear). researchgate.net |

| Aromatic Groups | Promotes π-π stacking interactions. | Stabilization of unusual geometries; formation of extended supramolecular networks. rsc.org |

This table summarizes the influence of various ligand design features on the resulting coordination geometry of mercury complexes.

Theoretical and Computational Studies of Buta 1,3 Diene;mercury Systems

Analysis of Relativistic Effects and Dispersion Forces in Mercury-Diene Interactions

Importance of Relativistic Corrections in Heavy Metal Chemistry

For heavy elements like mercury (Z=80), the high nuclear charge causes inner-shell electrons to move at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. wikipedia.org These effects are not mere minor corrections but can fundamentally alter the chemical behavior of an element. researchgate.netacs.org

Relativistic effects are broadly categorized into scalar effects and spin-orbit coupling:

Scalar Relativistic Effects: These lead to a contraction and energetic stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. berkeley.edu The contraction of the 6s orbital in mercury is particularly significant, making it less available for metallic bonding and contributing to mercury's low melting point. wikipedia.orgrutgers.edu This contraction also makes the 6s electrons more tightly bound, influencing the ionization potential and electronegativity.

Spin-Orbit Coupling: This effect splits orbital energy levels (p, d, and f orbitals), which can have a profound impact on the reactivity and spectroscopic properties of mercury compounds. rutgers.edu

A computational study on methyl transfer to mercury highlighted that ignoring relativistic effects leads to an incorrect prediction of the reaction mechanism (stepwise transfer of CH₃⁻). acs.org When relativistic effects are included, the calculations correctly show a concerted transfer of a methyl radical (CH₃•), a mechanism that involves the mixing of mercury's 6s and 6p orbitals. acs.org This demonstrates that relativity can dictate the preferred reaction pathway in organomercury chemistry. Therefore, any meaningful theoretical study of a buta-1,3-diene;mercury complex must incorporate these corrections to accurately describe its geometry, stability, and reactivity.

Table 1: Key Relativistic Effects in Mercury Chemistry

| Relativistic Effect | Description | Consequence for Mercury |

| Direct Contraction | Contraction and stabilization of s and p orbitals due to high electron velocities near the nucleus. wikipedia.orgberkeley.edu | The 6s orbital is significantly contracted and stabilized, making Hg-Hg bonds weak and contributing to its liquidity. wikipedia.orgrutgers.edu |

| Indirect Expansion | Expansion and destabilization of d and f orbitals due to increased shielding from contracted s and p orbitals. berkeley.edu | Affects the energy levels and availability of d-orbitals for bonding. |

| Spin-Orbit Coupling | Splitting of orbital energy levels (p, d, f) due to the interaction between electron spin and orbital angular momentum. rutgers.edu | Influences reactivity and spectroscopic properties; can enable otherwise forbidden reaction pathways. |

This table provides an interactive overview of the principal relativistic effects pertinent to mercury.

Contribution of Non-Covalent Interactions to Complex Stability

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems, including organometallic complexes. mdpi.comnih.gov In the context of a this compound system, several types of NCIs could play a role in stabilizing the complex or mediating its aggregation. These interactions, though weaker than covalent bonds, are directional and can collectively exert a strong influence. mdpi.com

Recent research has highlighted the importance of a specific type of NCI known as spodium bonding, which involves group 12 elements (like mercury) acting as the Lewis acidic center. mdpi.com Computational studies on homoleptic mercury(II) dithiocarbamato complexes have demonstrated both intramolecular and intermolecular spodium bonds (Hg···S interactions). mdpi.com These studies, using tools like QTAIM and noncovalent interaction plots (NCIPLOT), revealed that even at distances exceeding the sum of van der Waals radii, these interactions can provide significant stabilization energy, driven largely by dispersion forces. mdpi.com

In a hypothetical this compound complex, one could anticipate:

π-Interactions: Interactions between the mercury center and the π-electron cloud of the diene.

Hydrogen Bonding: If substituents are present on the butadiene ligand, weak C-H···Hg or other hydrogen bonds could form. Theoretical studies on organomercurials interacting with a B₃O₃ monolayer have shown the formation of hydrogen bonds alongside electrostatic Hg···O interactions. nih.gov

The analysis of these subtle forces is critical, as they can dictate the supramolecular chemistry and crystal packing of any resulting butadiene-mercury compound.

Computational Design and Prediction of Novel Butadiene-Mercury Compounds

The principles of computational chemistry and materials science open avenues for the in silico design of novel materials with tailored properties. nih.govosti.gov While no specific this compound polymers have been reported, the conceptual framework for their design can be outlined. Buta-1,3-diene, with its two reactive double bonds, is a classic monomer for polymerization and can act as a linker in coordination polymers. wikipedia.org

Computational design would involve several key steps:

Monomer/Linker Design: Modifying the butadiene backbone with various functional groups to tune its electronic properties and steric profile.

Quantum Chemical Calculations: Using DFT, including relativistic effects, to calculate the geometry, stability, and electronic structure of hypothetical monomeric and oligomeric units. This would help predict the most likely coordination modes of butadiene to mercury.

Molecular Dynamics (MD) Simulations: Simulating the behavior of larger polymer chains to predict their bulk properties, such as morphology, thermal stability, and mechanical characteristics. This approach is used, for example, to close the design loop between theoretical models and synthesized branched polymers. nih.gov

Table 2: Potential Research Directions for Computational Design

| Research Area | Computational Approach | Objective |

| Catalyst Screening | High-Throughput DFT Calculations | Identify optimal mercury-based catalysts for butadiene polymerization or oligomerization. |

| Polymer Design | DFT and Molecular Dynamics (MD) | Predict the structure and properties of coordination polymers with [-(buta-1,3-diene)-(mercury)-] repeating units. |

| Sensor Development | DFT Adsorption Studies | Evaluate the potential of mercury-diene materials for sensing specific analytes through changes in electronic properties upon binding. |

This interactive table outlines potential avenues for the computational exploration of novel materials based on butadiene and mercury.

By combining quantum mechanics with machine learning algorithms, it is becoming increasingly feasible to screen vast chemical spaces for promising new compounds, accelerating the discovery of materials that might otherwise be missed by traditional experimental approaches. dokumen.pub This predictive power is essential for exploring the potential of systems like this compound, guiding future synthetic efforts toward materials with unique electronic or catalytic properties.

Advanced Spectroscopic and Structural Elucidation Techniques for Buta 1,3 Diene;mercury Species

X-ray Diffraction Analysis for Solid-State Structure Determination of Mercury-Butadiene Compounds

Single-Crystal X-ray Diffraction for Absolute Configuration and Geometry

Single-crystal X-ray diffraction is an unparalleled method for obtaining precise three-dimensional structural information. creative-biostructure.comwarwick.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the arrangement of atoms, bond lengths, and angles with high precision. creative-biostructure.com This technique is crucial for determining the absolute configuration of chiral molecules and understanding the intricate geometries of organometallic complexes. creative-biostructure.comdigialm.com

In the context of mercury-butadiene compounds, single-crystal XRD can reveal how the mercury atom coordinates to the diene ligand. For instance, in complexes of mercury(II) halides with thioether-functionalized 2-azabuta-1,3-dienes, X-ray diffraction studies have been instrumental in determining the coordination geometry around the d10 metal center. mdpi.com These studies show that the mercury center is typically four-coordinated, bonding to two iodide anions and the sulfur and nitrogen atoms of the azadiene ligand, resulting in a distorted seesaw geometry. mdpi.com The ability to obtain such detailed structural data is vital for rationalizing the compound's reactivity and properties. creative-biostructure.com

Table 1: Illustrative Crystallographic Data for a Hypothetical Mercury-Butadiene Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 14.32 |

| β (°) | 98.7 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| R-factor | 0.035 |

| Note: This table presents hypothetical data for illustrative purposes. |

Powder X-ray Diffraction for Phase Purity and Crystallinity

For newly synthesized mercury-butadiene compounds, PXRD is an essential tool for quality control. It can quickly verify if the desired crystalline phase has been formed and whether any amorphous material or crystalline impurities are present. uni-saarland.deamericanpharmaceuticalreview.com The technique is also employed to study phase transitions at different temperatures or pressures. americanpharmaceuticalreview.comkit.edu For instance, high-pressure powder X-ray diffraction has been used to study the phase stability of elemental mercury up to 200 GPa. kit.edu While not directly on a butadiene complex, this demonstrates the power of PXRD in characterizing mercury-containing materials under various conditions.

The comparison of an experimental PXRD pattern with a simulated pattern calculated from single-crystal XRD data can confirm the bulk purity of the sample. ucm.es This is crucial, as the properties of a material can be significantly affected by the presence of other phases.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural Assignment in Organomercury-Dienes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for elucidating the structure of molecules in solution. numberanalytics.comjeolusa.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. numberanalytics.comresearchgate.net

Multi-Dimensional NMR Techniques

Modern NMR spectroscopy extends beyond simple one-dimensional spectra to multi-dimensional experiments (2D, 3D, etc.), which provide significantly more structural information. encyclopedia.pub Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling complex molecular structures. researchgate.netencyclopedia.pub

For organomercury-dienes, these techniques are essential. A ¹H-¹H COSY spectrum can establish proton-proton coupling networks within the butadiene fragment, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This allows for the unambiguous assignment of all ¹H and ¹³C signals in the molecule. rsc.org Furthermore, specialized techniques can probe the mercury nucleus itself. ¹⁹⁹Hg NMR is particularly useful as it is a spin-½ nucleus that provides sharp signals over a wide chemical shift range, with each type of organomercury compound having a characteristic chemical shift range. huji.ac.il

Elucidation of Regio- and Stereoisomerism

The reaction of mercury salts with substituted buta-1,3-dienes can potentially lead to different regio- and stereoisomers. For example, the addition of mercury(II) salts to penta-1,3-diene can result in both 1,2- and 1,4-addition products. thieme-connect.de NMR spectroscopy is the primary tool for distinguishing between these isomers.

The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic and steric environment. rsc.orgwisc.edu For instance, the analysis of proton-proton coupling constants across the double bonds can help determine the E/Z stereochemistry. The Nuclear Overhauser Effect (NOE), which is observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons, which is crucial for confirming stereochemical assignments. diva-portal.org In one study on trisubstituted buta-1,3-dienes, distinct NMR signals for major and minor isomers were observed and assigned, demonstrating the power of NMR in differentiating such closely related structures. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a Hypothetical 1,4-Adduct of Mercury to Buta-1,3-diene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H1/C1 | 5.8 (dd) | 125.5 | C3, Hg |

| H2/C2 | 6.2 (dt) | 135.2 | C4 |

| H3/C3 | 6.1 (dt) | 134.8 | C1 |

| H4/C4 | 4.1 (d) | 75.3 | C2, Hg |

| Note: This table presents hypothetical data for illustrative purposes. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'dt' a doublet of triplets. |

Mass Spectrometry (e.g., MALDI-TOF MS) for Compositional Analysis of Mercury-Diene Complexes

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule. For organometallic complexes, "soft" ionization techniques are particularly useful as they minimize fragmentation of the analyte. upce.cznews-medical.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a highly effective soft ionization method for analyzing a wide range of compounds, including organometallic complexes and polymers. news-medical.net In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and vaporization of the sample. news-medical.net This technique is advantageous for analyzing sensitive compounds and can be used to determine the mass of intact molecular ions with high accuracy. news-medical.netacs.org

For mercury-diene complexes, MALDI-TOF MS can be used to confirm the molecular weight of the synthesized compound, thus verifying its composition. The isotopic distribution pattern of mercury, which has several stable isotopes, provides a characteristic signature in the mass spectrum that can be used to confirm the presence of mercury in the complex. upce.cz While direct examples for buta-1,3-diene;mercury are not prevalent in the search results, the application of MALDI-TOF MS to other organomercury compounds, such as bioconjugates, has been successfully demonstrated. acs.org In these studies, MALDI-MS proved to be a viable tool for the characterization of molecules covalently bound to mercury. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a single, unique molecular formula. This is particularly crucial for organomercury compounds due to the complex isotopic pattern of mercury. acs.org

For a hypothetical buta-1,3-diene mercury chloride adduct, HRMS can distinguish its molecular formula, C₄H₆ClHg, from other potential elemental combinations that might have a similar nominal mass. The technique's precision allows for the resolution of isotopic peaks, providing further confirmation of the presence of mercury, which has seven stable isotopes. acs.org The calculated exact mass for the most abundant isotopes of a potential molecular ion can be compared directly with the experimental value to confirm the identity of the species.

Table 1. Theoretical Exact Masses for Plausible this compound Ions

| Plausible Ion Species | Molecular Formula | Most Abundant Isotopes | Theoretical m/z (Da) |

|---|---|---|---|

| Buta-1,3-diene-mercury(II) adduct | [C₄H₆Hg]²⁺ | ¹²C, ¹H, ²⁰²Hg | 128.0264 |

| Buta-1,3-diene-mercury(II) chloride | [C₄H₆HgCl]⁺ | ¹²C, ¹H, ²⁰²Hg, ³⁵Cl | 291.0003 |

| (Hydroxybutenyl)mercury | [C₄H₇OHg]⁺ | ¹²C, ¹H, ¹⁶O, ²⁰²Hg | 273.0393 |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized, the resulting molecular ion often undergoes characteristic bond cleavages, producing a unique fingerprint of fragment ions.

For organomercury compounds, the most prominent fragmentation pathway is typically the cleavage of the carbon-mercury bond. libretexts.orgrsc.org In a hypothetical buta-1,3-diene mercury complex, one would expect to observe ions corresponding to the loss of the mercury-containing moiety or the diene ligand itself. The mass spectra of organomercury halides are frequently dominated by the loss of the halide. acs.org Subsequent fragmentation of the organic portion can help to deduce the original point of attachment and the structure of the ligand. For example, cleavage beta to the mercury atom is a common pathway in alkylmercury compounds. iastate.edu

Table 2. Plausible Fragmentation Pathways for a Buta-1,3-diene Mercury(II) Chloride Adduct

| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion | Fragment m/z (Da) |

|---|---|---|---|

| 291.00 ([C₄H₆HgCl]⁺) | Loss of chlorine radical | [C₄H₆Hg]⁺ | 256.02 |

| 291.00 ([C₄H₆HgCl]⁺) | Loss of buta-1,3-diene | [HgCl]⁺ | 236.96 |

| 256.02 ([C₄H₆Hg]⁺) | Loss of mercury atom | [C₄H₆]⁺ | 54.05 |

| 291.00 ([C₄H₆HgCl]⁺) | Loss of HCl | [C₄H₅Hg]⁺ | 255.01 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Probing

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. uc.edu The frequencies of these vibrations are characteristic of specific bonds and functional groups, and shifts in these frequencies can provide detailed information about molecular structure and bonding. s-a-s.orgsci-hub.se

In the context of a this compound species, the most informative region would involve the C=C stretching vibrations. In free buta-1,3-diene, the symmetric and asymmetric C=C stretches appear in the IR spectrum around 1592 cm⁻¹. libretexts.org Upon coordination to a metal atom like mercury, electron density is donated from the diene's π-orbitals to the metal, and potentially back-donated from the metal to the diene's π*-antibonding orbitals. This interaction weakens the C=C bonds, resulting in a shift of their stretching frequencies to lower wavenumbers (a redshift). For example, complexation of buta-1,3-diene with silver results in the C=C stretching frequency shifting down to 1549 cm⁻¹. libretexts.org A similar, if not more pronounced, shift would be anticipated for a mercury complex.

Furthermore, new vibrational modes corresponding to the Hg-C bond stretching and bending would appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹), providing direct evidence of complex formation.

Table 3. Key Vibrational Frequencies (cm⁻¹) for Free and Complexed Buta-1,3-diene

| Vibrational Mode | Free Buta-1,3-diene libretexts.org | Hypothetical this compound | Comment |

|---|---|---|---|

| C=C Stretch | ~1592 | < 1592 (e.g., 1530-1560) | Redshift indicates weakening of C=C bond upon coordination. |

| CH₂ Wag | 908 | Shifted | Position sensitive to conformational changes upon binding. |

| Hg-C Stretch | N/A | ~450-600 | Direct evidence of covalent Hg-C bond formation. |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Photoelectron Spectroscopy)

Other spectroscopic techniques provide further insight into the electronic structure of this compound species.

UV-Visible (UV-Vis) Spectroscopy: This technique probes electronic transitions, primarily π → π* transitions in conjugated systems. ej-eng.org Free buta-1,3-diene exhibits a strong absorption maximum (λₘₐₓ) at 217 nm. libretexts.org The energy of this transition is sensitive to the extent of conjugation and the molecular environment. Upon complexation with mercury, the energy levels of the diene's molecular orbitals are altered. This typically leads to a bathochromic (red) shift in the λₘₐₓ of the π → π* transition, as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is reduced. masterorganicchemistry.com Additionally, new charge-transfer bands, involving the transfer of electrons between the ligand and the metal, may appear. acs.org

Photoelectron Spectroscopy (PES): PES directly measures the ionization energies of electrons in molecules, providing a map of the energies of the molecular orbitals. tandfonline.comscispace.com By comparing the photoelectron spectrum of a this compound complex with that of free buta-1,3-diene, one can directly observe the energetic stabilization or destabilization of the diene's π-orbitals upon coordination to mercury. A lowering of the ionization potential for the π-electrons would indicate a net donation of electron density from the diene to the metal, a key feature of the bonding in such complexes. Analysis of the vibrational fine structure on the PES bands can also provide information about the geometry of the resulting molecular ion. tandfonline.com

Environmental Chemistry of Mercury Butadiene Derivatives: Transformation and Speciation

Research on Environmental Fate and Transformation Pathways of Organomercury-Diene Compounds

The environmental fate of organomercury compounds derived from dienes is dictated by their stability in different environmental compartments and their susceptibility to various transformation processes. These processes can be broadly categorized as degradation and biotransformation.

The stability of organomercury compounds, including hypothetical mercury-butadiene derivatives, is influenced by factors such as sunlight, pH, and the presence of other chemical species. researchgate.netmdpi.com

Photodegradation: Sunlight can play a significant role in the breakdown of organomercury compounds, particularly in surface waters. researchgate.net Photolytic cleavage of the carbon-mercury bond can lead to the formation of inorganic mercury and organic radicals. The rate and extent of photodegradation are dependent on water clarity, depth, and the presence of dissolved organic matter, which can either enhance or inhibit the process. mdpi.com

Chemical Degradation: The carbon-mercury bond in organomercurials is generally stable to oxygen and water. wikipedia.org However, in certain environmental matrices, reactions with other chemical species can lead to degradation. For instance, in anoxic sediments, high concentrations of sulfide can lead to the formation of insoluble mercury sulfide.

Abiotic Demethylation: While primarily discussed in the context of methylmercury, abiotic demethylation pathways can also be relevant to other organomercury compounds. These reactions can be mediated by sunlight and result in the conversion of organic mercury to inorganic forms. nih.govjpmph.org

The following table summarizes factors influencing the degradation of organomercury compounds in the environment.

Table 1: Factors Affecting the Degradation and Stability of Organomercury Compounds

| Factor | Influence on Degradation/Stability | Environmental Compartment |

|---|---|---|

| Sunlight (UV Radiation) | Promotes photodegradation by cleaving the C-Hg bond. | Surface Waters |

| pH | Can influence the rate of both biotic and abiotic degradation pathways. researchgate.net | Water, Soil, Sediment |

| Dissolved Organic Matter (DOM) | Can either photosensitize degradation or shield the compound from light, and can also be a reducing agent for Hg(II). mdpi.com | Water, Soil |

| Sulfide Concentration | High levels can lead to the precipitation of mercury sulfide, effectively removing it from active cycling. | Anoxic Sediments |

| Redox Potential | Influences the dominant mercury species and the activity of microbial communities involved in transformation. researchgate.net | Sediment, Water Column |

Microbial activity is a primary driver of mercury transformation in the environment. frontiersin.org While research on the biotransformation of mercury-butadiene derivatives is scarce, the processes affecting other organomercurials provide a strong basis for understanding their potential fate.

Methylation and Demethylation: The methylation of inorganic mercury to the highly toxic methylmercury is a well-known microbial process, primarily carried out by anaerobic bacteria like sulfate- and iron-reducers. nih.gov Conversely, demethylation, the breakdown of methylmercury, is also a microbial process that can occur through two main pathways: oxidative and reductive. usgs.govresearchgate.net It is plausible that similar enzymatic pathways could act on more complex organomercury compounds.

Reductive vs. Oxidative Degradation: Studies on methylmercury have shown that in highly contaminated sediments, a reductive degradation pathway often dominates, where the organic mercury is cleaved to methane and elemental mercury. usgs.govresearchgate.netstrategian.com In less contaminated environments, oxidative demethylation, which produces carbon dioxide, is more prevalent. usgs.govstrategian.com The specific pathway that would be relevant for a mercury-butadiene adduct would likely depend on the environmental conditions and the microbial communities present.

The table below outlines the key microbial transformation pathways for organomercury compounds.

Table 2: Microbial Biotransformation Pathways for Organomercury Compounds

| Transformation Pathway | Description | Key Microbial Groups | End Products |

|---|---|---|---|

| Methylation | The addition of a methyl group to inorganic mercury. nih.gov | Sulfate-reducing bacteria, Iron-reducing bacteria. nih.gov | Methylmercury. nih.gov |

| Oxidative Demethylation | The cleavage of the carbon-mercury bond resulting in CO2. strategian.com | Various bacteria. | Inorganic Hg(II), CO2. strategian.com |

| Reductive Demethylation (mer-detoxification) | Enzymatic cleavage of the carbon-mercury bond to form methane and elemental mercury. researchgate.net | Bacteria possessing the mer operon. nih.gov | Elemental Hg(0), Methane. researchgate.net |

Analytical Methodologies for Detection and Speciation in Environmental Matrices

The accurate detection and speciation of mercury compounds in environmental samples are crucial for understanding their fate and transport. nih.gov Given the typically low concentrations of these compounds, highly sensitive and selective analytical techniques are required. nih.govrsc.org

Chromatographic techniques are essential for separating different mercury species before their detection. nih.gov

Gas Chromatography (GC): GC is well-suited for the separation of volatile and thermally stable mercury compounds. nih.gov For non-volatile species, a derivatization step is often necessary to convert them into volatile forms. vliz.be Common derivatizing agents include sodium tetraethylborate. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for separating a wide range of mercury species without the need for derivatization. researchgate.nettandfonline.com Reversed-phase HPLC is the most commonly used method for this purpose. researchgate.net

Following separation, various spectrometry techniques can be used for detection:

Atomic Fluorescence Spectrometry (AFS): AFS is a highly sensitive and selective detector for mercury. psanalytical.comresearchgate.net It is often used in conjunction with both GC and HPLC. nih.govresearchgate.net

Mass Spectrometry (MS): When coupled with chromatography, MS provides not only quantification but also structural information, which is invaluable for identifying unknown mercury species. nih.gov

Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of modern mercury speciation analysis. nih.govrsc.orgfrontiersin.org

HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry): This is a powerful combination that offers excellent separation and extremely low detection limits. nih.govfrontiersin.orgresearchgate.net It is capable of multi-elemental speciation analysis. nih.gov

GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry): This technique provides very low detection limits for volatile mercury species or those that can be derivatized. nih.gov

HPLC-CV-AFS (High-Performance Liquid Chromatography-Cold Vapor-Atomic Fluorescence Spectrometry): This is a widely used and cost-effective hyphenated technique for mercury speciation. psanalytical.comresearchgate.net The separated mercury species are converted to elemental mercury vapor before detection by AFS.

The following table compares different hyphenated techniques used for mercury speciation analysis.

Table 3: Comparison of Hyphenated Analytical Techniques for Mercury Speciation

| Technique | Separation Method | Detection Method | Typical Detection Limits | Key Advantages |

|---|---|---|---|---|

| HPLC-ICP-MS | High-Performance Liquid Chromatography | Inductively Coupled Plasma Mass Spectrometry | Sub-ppt (ng/L) to ppt levels. nih.gov | High sensitivity, specificity, isotopic analysis possible. nih.govfrontiersin.org |

| GC-ICP-MS | Gas Chromatography | Inductively Coupled Plasma Mass Spectrometry | Sub-pg to pg levels. nih.gov | Excellent for volatile species, very low detection limits. nih.gov |

| HPLC-CV-AFS | High-Performance Liquid Chromatography | Cold Vapor Atomic Fluorescence Spectrometry | Sub-ppb (µg/L) levels. researchgate.net | Robust, cost-effective, excellent sensitivity for mercury. psanalytical.comresearchgate.net |

| GC-AFS | Gas Chromatography | Atomic Fluorescence Spectrometry | Sub-pg to pg levels. nih.gov | High sensitivity and selectivity for volatile mercury species. nih.gov |

Research Directions and Future Perspectives in Buta 1,3 Diene;mercury Chemistry

Development of Novel Synthetic Routes and Methodologies

The synthesis of well-defined buta-1,3-diene-mercury complexes remains a significant challenge, and thus a primary area for future research. Current organomercury synthesis relies on methods that could be adapted for this purpose. Future work should focus on systematic explorations of new synthetic strategies.

Direct Mercuration: Investigating the direct reaction of buta-1,3-diene and its derivatives with various mercury(II) salts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or mercury(II) trifluoroacetate (B77799) (Hg(OCOCF₃)₂), under a range of conditions could yield mercurated diene products. This approach is inspired by known mercury-catalyzed cyclization reactions where mercury(II) activates unsaturated bonds. mdpi.com

Oxymercuration-Demercuration Variants: The classic oxymercuration reaction could be adapted for buta-1,3-diene to yield functionalized organomercury intermediates. While a nitromercurylation process has been mentioned as a possibility for converting alkenes, its application and mechanism with dienes are unexplored. thieme-connect.de

Transmetalation: A promising route involves the transmetalation from a pre-formed organometallic-diene complex. For instance, reacting a (buta-1,3-diene)magnesium species with a mercury(II) halide could provide a clean route to a mercury-diene complex, analogous to synthetic methods used for other transition metals. nih.gov

Vapor Co-condensation: For generating highly reactive or unstable species, the co-condensation of mercury vapor with buta-1,3-diene at cryogenic temperatures presents an intriguing, albeit technically demanding, possibility. thieme-connect.de

| Synthetic Strategy | Proposed Reactants | Potential Product Type | Rationale / Precedent |

|---|---|---|---|

| Direct Mercuration | buta-1,3-diene + Hg(OAc)₂ | Acetoxylated organomercury-diene | Known activation of π-systems by Hg(II) salts. mdpi.com |

| Nitromercurylation | buta-1,3-diene + Hg(NO₃)₂ / Reagents | Nitro-functionalized organomercury-diene | Hypothetical extension of nitromercurylation of alkenes. thieme-connect.de |

| Transmetalation | (C₄H₆)Mg + HgCl₂ | (buta-1,3-diene)HgCl or Hg(buta-1,3-diene)₂ | Common route for organometallic synthesis. nih.gov |

| Decarboxylation | Hg(II) salt + Diene-carboxylic acid | Organomercury-diene | Decarboxylation is a known pathway in some organomercury syntheses. researchgate.net |

Exploration of Untapped Catalytic Applications in Organic Synthesis

While mercury is often viewed cautiously, its unique catalytic activity has been demonstrated in specific reactions. The development of this compound complexes could unlock new catalytic transformations.

Future research should target the potential for these complexes to act as catalysts in:

Cycloaddition and Oligomerization Reactions: Iron and other transition metals are known to catalyze the [2+2] cycloaddition and oligomerization of buta-1,3-diene. nih.gov Investigating whether mercury-diene complexes can promote similar or complementary reactivity is a key research question. The linear coordination preference of many organomercury compounds could lead to unique stereochemical outcomes. uky.edu

Oxidative Transformations: Mercury(II) has been used to catalyze the oxidation of alkynes. researchgate.net A this compound catalyst could potentially mediate the selective oxidation of dienes or other unsaturated substrates to valuable products like epoxides or diols.

Carbonylation Reactions: The dicarbonylation of buta-1,3-diene to precursors for adipic acid is an important industrial process, typically catalyzed by cobalt or palladium. researchgate.net Exploring the potential of mercury-based systems, perhaps as part of a bimetallic catalyst, could reveal new pathways for diene carbonylation or hydroesterification.

Advancements in Theoretical and Computational Studies of Mercury-Diene Reactivity

Given the limited experimental data, theoretical and computational chemistry is an essential tool for predicting the properties and reactivity of this compound compounds. acs.org A focused computational effort would provide foundational insights and guide experimental work.

Key areas for computational investigation include:

Bonding and Structure: Density Functional Theory (DFT) calculations can be employed to investigate the nature of the mercury-buta-1,3-diene bond. units.it Studies should compare the relative stabilities of different coordination modes (e.g., η² vs. η⁴) and diene conformations (s-cis vs. s-trans), which are known to be critical for reactivity in other metal-diene systems. nih.gov

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of the proposed synthetic routes and catalytic cycles. For example, calculating the energy profiles for oxidative addition, reductive elimination, and migratory insertion steps would be invaluable.

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can predict the electronic absorption (UV-Vis) spectra of these novel complexes, aiding in their experimental identification and characterization. mdpi.com

| Computational Method | Research Objective | Key Parameters to Investigate | Expected Outcome |

|---|---|---|---|

| DFT Geometry Optimization | Determine stable structures | Coordination mode (η², η⁴), diene conformation (s-cis, s-trans), bond lengths/angles | Prediction of ground-state geometries. nih.govunits.it |

| Quantum Theory of Atoms in Molecules (QT-AIM) | Analyze Hg-diene bond character | Electron density, bond critical points | Insight into covalent vs. electrostatic nature of the interaction. mdpi.com |

| DFT Transition State Search | Elucidate reaction mechanisms | Activation energy barriers for ligand exchange, cycloaddition | Understanding of kinetic feasibility and selectivity. |

| TD-DFT | Predict electronic spectra | Excitation energies, oscillator strengths | Correlation of structure with spectroscopic properties. mdpi.com |

Design and Synthesis of New Ligand Architectures for Mercury Complexation and Material Science Applications

The stability and reactivity of a metal center are profoundly influenced by its ligand sphere. A major future direction is the design of novel ligands that combine a buta-1,3-diene unit with other donor functionalities known to have a high affinity for mercury.

Chelating Diene Ligands: Synthesis of buta-1,3-diene derivatives functionalized with soft donor atoms like sulfur or phosphorus could lead to robust chelating ligands. For example, thioether-appended dienes could enforce a specific coordination geometry around the mercury center, drawing inspiration from the strong binding observed between mercury and thiacrown ethers. uky.eduresearchgate.net

Azabutadiene Analogues: The successful complexation of 2-azabutadiene ligands to mercury(II) via nitrogen and sulfur donors provides a blueprint for designing analogous all-carbon diene ligands with pendant N- or S-donor groups. mdpi.com

Organometallic Polymers: Bifunctional ligands, such as a di-ethynyl-buta-1,3-diene, could be used to synthesize coordination polymers with mercury(II) centers. These materials could possess interesting electronic or photophysical properties, similar to fluorene-based organomercury polymers. acs.org Such research would bridge the gap between molecular chemistry and materials science.

Interdisciplinary Research with Related Fields of Organometallic Chemistry

The advancement of this compound chemistry will benefit significantly from interdisciplinary collaboration. The inherent nature of organometallic chemistry is its position at the crossroads of traditional chemical disciplines. ethernet.edu.et

Organic Synthesis: Collaboration with synthetic organic chemists is crucial for exploring the catalytic potential of these new complexes in novel organic transformations.

Materials Science: Partnership with material scientists will be key to investigating the properties of any resulting coordination polymers or mercury-diene-based materials, including their conductivity, luminescence, and potential as sensors. acs.orgresearchgate.net

Environmental Chemistry: While avoiding toxicological studies, research into the coordination chemistry of mercury with diene-based chelators could contribute to the fundamental understanding of how mercury interacts with organic molecules in complex systems, relevant to the design of new sequestering agents. uky.edu

By pursuing these research avenues, the scientific community can illuminate the fundamental chemistry of the this compound system, potentially leading to new synthetic methodologies, catalytic processes, and advanced materials.

Q & A

Q. How should researchers address ethical concerns in handling mercury-containing compounds?

- Methodological Answer : Adopt green chemistry principles (e.g., solvent substitution, mercury recycling protocols) to minimize environmental release. Use sealed systems and real-time mercury vapor detectors in labs. Document disposal methods in compliance with institutional and international guidelines (e.g., Minamata Convention) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.